molecular formula C23H18ClN5 B2407844 N-[(2-chlorophenyl)methyl]-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866844-62-4

N-[(2-chlorophenyl)methyl]-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2407844
CAS No.: 866844-62-4
M. Wt: 399.88
InChI Key: SUSFHXYPZRMKDK-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound featuring a triazoloquinazoline core substituted with a 2-chlorobenzyl group at the 5-amino position and a 4-methylphenyl group at the 3-position. This structure combines aromatic and heterocyclic moieties, which are often associated with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN5/c1-15-10-12-16(13-11-15)21-23-26-22(25-14-17-6-2-4-8-19(17)24)18-7-3-5-9-20(18)29(23)28-27-21/h2-13H,14H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSFHXYPZRMKDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC=CC=C5Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves the nucleophilic substitution reaction of a triazoloquinazoline derivative with an aryl amine. The starting material, 2-(methylthio)-5-phenyl-[1,2,4]triazoloquinazoline, is synthesized from anthranilic acid . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound may involve the use of microwave-assisted synthesis, which has been shown to be an efficient and eco-friendly approach . This method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, resulting in high yields and short reaction times.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Potassium carbonate in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[(2-chlorophenyl)methyl]-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, such as carbonic anhydrase and cholinesterase, by binding to their active sites . This inhibition can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Target Compound

  • Structure: 5-Amino group: N-[(2-chlorophenyl)methyl] 3-Position: 4-methylphenyl

Analog 1 : N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

  • Structure: 5-Amino group: N-[2-(3,4-dimethoxyphenyl)ethyl] 3-Position: 3-methylphenyl
  • Comparison :
    • The ethyl linker and 3,4-dimethoxyphenyl substituent introduce hydrogen-bonding and electron-donating effects, which could enhance binding to enzymes like kinases or oxidoreductases .
    • Reduced chlorination may lower toxicity compared to the target compound.

Analog 2 : N-(3-chloro-4-methylphenyl)-3-(4-methylphenyl)sulfonyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

  • Structure: 5-Amino group: N-(3-chloro-4-methylphenyl) 3-Position: 4-methylphenyl sulfonyl
  • Comparison :
    • The sulfonyl group increases polarity and may confer inhibitory activity against sulfotransferases or proteases .
    • Dual chloro and methyl groups on the phenyl ring could enhance steric hindrance, affecting target selectivity .

Modifications in Linker and Auxiliary Groups

Analog 3 : N-[2-(3,4-Diethoxyphenyl)ethyl]-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

  • Structure: 5-Amino group: N-[2-(3,4-diethoxyphenyl)ethyl] 3-Position: 4-methylphenyl
  • Ethyl linker length differs from the target’s benzyl group, altering spatial orientation in binding pockets .

Analog 4 : 3-[(2,5-Dimethylphenyl)sulfonyl]-N-(4-methylbenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

  • Structure: 5-Amino group: N-(4-methylbenzyl) 3-Position: 2,5-dimethylphenyl sulfonyl
  • Comparison :
    • Sulfonyl and dimethyl groups may enhance metabolic stability but reduce bioavailability due to increased molecular weight .
    • The 4-methylbenzyl group shares similarities with the target’s 4-methylphenyl, suggesting overlapping SAR trends .

Anticancer Potential

  • Target Compound: No direct activity data are available, but analogs like N-(3-methoxypropyl)-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine (C680-0508) show moderate anticancer activity in screening assays .
  • Key SAR Trends :
    • Chlorine Substitution : Chlorophenyl groups (as in the target) correlate with enhanced cytotoxicity in triazoloquinazolines, likely via DNA intercalation or topoisomerase inhibition .
    • Sulfonyl Groups : Compounds like Analog 2 exhibit distinct activity profiles, possibly due to sulfonyl-mediated enzyme inhibition .

Anti-Inflammatory and Antimicrobial Activity

  • Analog 5: 3-[(Diphenylamino)-methyl]-5-[2-(4-nitrophenyl)-vinyl]-[1,2,4]triazolo[1,5-c]quinazolin-2-one (K14) demonstrated anti-inflammatory effects via COX-2 inhibition (IR 1706 cm⁻¹ for C=N bending) .
  • Implications for Target : The absence of a nitro or vinyl group in the target may limit anti-inflammatory activity but improve metabolic stability .

Data Tables

Table 1: Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents ChemSpider ID/Reference
Target Compound C₂₄H₂₀ClN₅ 422.90 2-Chlorobenzyl, 4-methylphenyl
N-[2-(3,4-Dimethoxyphenyl)ethyl] analog C₂₈H₂₈N₅O₂ 466.55 3,4-Dimethoxyphenethyl, 3-methylphenyl 866843-88-1
N-(3-chloro-4-methylphenyl)sulfonyl analog C₂₅H₂₀ClN₅O₂S 497.98 4-Methylphenyl sulfonyl 866873-40-7

Biological Activity

N-[(2-chlorophenyl)methyl]-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a triazoloquinazoline backbone, which is known for its diverse biological activities. The presence of the 2-chlorophenyl and 4-methylphenyl substituents may influence its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazoloquinazoline derivatives. For instance, related compounds have demonstrated significant cytotoxicity against various cancer cell lines. A study indicated that certain derivatives exhibited IC50 values ranging from 2.44 to 9.43 μM against HepG2 and HCT-116 cell lines, suggesting that structural modifications can enhance cytotoxic effects .

Table 1: Cytotoxicity of Triazoloquinazoline Derivatives

CompoundCell LineIC50 (μM)
Compound 16HepG26.29
Compound 16HCT-1162.44
Compound 17HepG27.00
Compound 17HCT-1163.00

The substitution patterns on the quinazoline scaffold significantly affect the biological activity, with larger substituents often leading to decreased activity due to steric hindrance .

The mechanism through which this compound exerts its biological effects is primarily through DNA intercalation and inhibition of topoisomerase II (Topo II). These interactions disrupt DNA replication and transcription processes in cancer cells.

A study demonstrated that triazoloquinazoline derivatives showed varying degrees of Topo II inhibition, with IC50 values indicating their effectiveness . The ability to intercalate into DNA enhances their anticancer potential by stabilizing the drug-DNA complex.

Case Studies

Case Study 1: Antitumor Efficacy

In a preclinical model, a derivative similar to this compound was evaluated for its antitumor efficacy in mice bearing HCT-116 xenografts. The compound demonstrated a dose-dependent reduction in tumor volume compared to controls, supporting its potential as an anticancer agent.

Case Study 2: Toxicity Assessment

A toxicity assessment was conducted using Vero cells to evaluate the safety profile of the compound. The results indicated low cytotoxicity against non-cancerous cells at therapeutic doses, which is promising for further development .

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